6-(3-Nitrophenyl)pyridin-3-ol
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Overview
Description
6-(3-Nitrophenyl)pyridin-3-ol is an organic compound with the molecular formula C11H8N2O3 It features a pyridine ring substituted with a nitrophenyl group at the 6-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)pyridin-3-ol typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the phenyl and hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of 3-pyridyl ketones or aldehydes.
Reduction: Formation of 6-(3-aminophenyl)pyridin-3-ol.
Substitution: Formation of various substituted pyridine and phenyl derivatives.
Scientific Research Applications
6-(3-Nitrophenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)pyridin-3-ol involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s aromatic rings can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the phenyl and hydroxyl groups.
6-Phenylpyridin-3-ol: Similar but lacks the nitro group.
3-Hydroxy-6-(4-nitrophenyl)pyridine: Similar but with the nitro group at a different position on the phenyl ring.
Uniqueness
6-(3-Nitrophenyl)pyridin-3-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
6-(3-nitrophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-4-5-11(12-7-10)8-2-1-3-9(6-8)13(15)16/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGOMZHRLPIBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692560 |
Source
|
Record name | 6-(3-Nitrophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-99-4 |
Source
|
Record name | 6-(3-Nitrophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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